molecular formula C9H8BrF3O2 B13178245 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol

Cat. No.: B13178245
M. Wt: 285.06 g/mol
InChI Key: CSUYZKPPKYVPPI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is a chiral benzhydrol compound featuring both bromo and trifluoromethoxy substituents. This structural motif is of significant interest in modern organic and medicinal chemistry. The bromophenyl group serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures. The trifluoromethoxy (OCF3) group is a privileged moiety in drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . Compounds containing these features are valuable intermediates in the development of pharmaceuticals and agrochemicals. The tertiary alcohol core is a common unit found in various bioactive compounds and natural products, making this reagent a useful building block for the synthesis of trifluoromethyl- and allyl-substituted tert-alcohols, which are important targets in sustainable chemistry approaches like photoredox catalysis . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2

InChI Key

CSUYZKPPKYVPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(COC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Triflate Intermediates

2.1. Preparation of Triflate Intermediates

The initial step involves synthesizing triflate derivatives from diol precursors. For example, diol compounds are converted into triflate esters through electrophilic triflation using triflic anhydride (Tf2O) in the presence of a base such as pyridine. This process yields a triflate intermediate, which is a highly reactive electrophile suitable for subsequent nucleophilic substitution or addition reactions.

2.2. Triflate to Alcohol Conversion

The key step involves reducing the triflate intermediate to the corresponding alcohol. This is achieved using lithium aluminum hydride (LiAlH4), a potent hydride donor capable of cleaving the triflate group and installing the hydroxyl functionality. The reduction proceeds under controlled low-temperature conditions (around -10°C to room temperature) to prevent side reactions and ensure high purity.

2.3. Reaction Conditions and Yields

Step Reagents Conditions Yield Notes
Triflation Triflic anhydride (Tf2O), pyridine 0°C to room temperature Not specified Efficient formation of triflate ester
Reduction LiAlH4, diethyl ether -10°C to room temperature 39-41% Volatility of alcohol complicates isolation; double distillation improves purity (~90%)

The overall yield of the alcohol from this route is approximately 39%, with purification challenges due to the compound's volatility.

Ester-Based Synthetic Route

3.1. Synthesis of Trifluoromethoxy-Containing Esters

The alternative approach involves synthesizing methyl or ethyl esters bearing the trifluoromethoxy group, which are then reduced to the corresponding alcohols. For example, methyl ester compounds are prepared via reactions involving triflic anhydride and subsequent methylation steps.

3.2. Ester Reduction to Alcohol

Reduction of these esters employs lithium aluminum hydride, which effectively converts esters into primary alcohols. This process is conducted in diethyl ether at low temperatures, with subsequent purification by distillation.

Compound Starting Ester Reduction Reagent Conditions Yield Notes
12 Ethyl 2-(trifluoromethoxy)ethan-1-yl ester LiAlH4 -78°C to room temp 39% Volatility of product necessitates double distillation
13 Ethyl 3-(trifluoromethoxy)propan-1-yl ester LiAlH4 -78°C to room temp 21% Similar purification challenges

3.3. Optimization and Challenges

The volatility of the target alcohols, especially 1-(3-bromophenyl)-2-(trifluoromethoxy)ethan-1-ol , complicates isolation. Double distillation is employed to improve purity, but yields remain modest, indicating the need for further optimization.

Additional Synthetic Considerations

  • Reaction Conditions: The use of low temperatures during reduction minimizes side reactions and decomposition of volatile intermediates.
  • Purification Techniques: Double distillation and vacuum chromatography are critical to isolate pure compounds.
  • Safety Precautions: Handling triflic anhydride and lithium aluminum hydride requires rigorous safety measures due to their corrosive and reactive nature.

Summary of Key Data

Method Key Reagents Main Challenges Typical Yield Remarks
Triflate reduction Triflic anhydride, LiAlH4 Volatility of alcohols ~39-41% Purification via distillation necessary
Ester reduction Trifluoromethoxy esters, LiAlH4 Volatility and purity 21-39% Further optimization needed

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data References
1-(3-Bromophenyl)ethanol C₈H₉BrO 201.06 -OH, 3-bromophenyl IR, NMR data; ChemSpider ID: 88934
2-(Azepan-1-yl)-1-(3-bromophenyl)ethanol C₁₄H₁₉BrN₂O 323.22 -OH, 3-bromophenyl, azepan-1-yl 82% yield; oil; NMR: δ 3.69 (CH₂OH)
(R)-1-(3-Chlorophenyl)ethanol C₈H₉ClO 156.61 -OH, 3-chlorophenyl [α]D²⁰: -12.3°; 87% stereopurity
2-(3-Bromo-4-methoxyphenyl)ethanol C₉H₁₁BrO₂ 245.09 -OH, 3-bromo, 4-methoxy ChemSpider ID: EN300-1250716
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethanol C₉H₈BrF₃O₂ 285.06 (calc.) -OH, 3-bromophenyl, -OCH₂CF₃ Hypothetical; inferred properties N/A

Key Observations :

  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound is strongly electron-withdrawing compared to -OCH₃, which may increase acidity of the hydroxyl group and reduce solubility in polar solvents .
  • Bromo vs.
  • Amino vs. Azepan Substituents: Amino groups (e.g., in 2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol ) introduce hydrogen-bonding capacity, whereas azepan (a cyclic amine) adds steric bulk and basicity .

Spectroscopic and Reactivity Comparisons

Table 2: NMR Data for Selected Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
1-(3-Bromophenyl)ethanol Aromatic H: ~7.1–7.4; CH₂OH: 3.6–3.8 C-Br: ~122–130; C-OH: ~65–70
2-(4-(Trifluoromethoxy)phenyl)acetaldehyde Aldehyde H: 9.74 (d, J=2.1 Hz) C=O: 198.6; CF₃O: 119.1 (q, J=320 Hz)
(R)-1-(3-Chlorophenyl)ethanol CH(OH): ~4.8; aromatic H: ~7.2–7.5 C-Cl: ~125–135; CH₂OH: ~68–70

Key Observations :

  • The trifluoromethoxy group in related compounds shows distinct ¹³C NMR signals (δ ~119–121 ppm) due to coupling with fluorine (³JCF ~320 Hz) .
  • Bromophenyl substituents exhibit characteristic aromatic proton shifts (δ ~7.1–7.4 ppm) and carbon signals (δ ~120–130 ppm) .

Biological Activity

1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol, with the CAS number 1334147-37-3, is an organic compound characterized by a bromophenyl group and a trifluoromethoxy group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₈BrF₃O₂
Molecular Weight285.06 g/mol
IUPAC Name1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol
InChI KeyWNXADIFIMGUMOE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The bromophenyl group can engage in hydrophobic interactions with protein targets, while the trifluoromethoxy group may form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related bromophenyl derivatives possess effective inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Anticancer Properties

There is emerging evidence suggesting that the compound may have anticancer effects. Research has indicated that similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of bromophenyl derivatives highlighted that compounds with trifluoromethoxy substitutions showed enhanced activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to traditional antibiotics, indicating a potential for development as new antimicrobial agents .

Investigation into Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of related compounds. It was found that these compounds reduced inflammation markers in cellular models by inhibiting NF-kB pathways, a critical regulator in inflammatory responses .

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